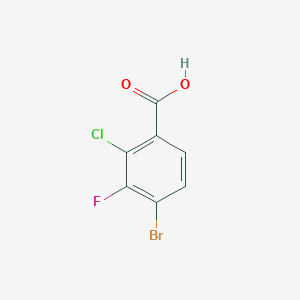

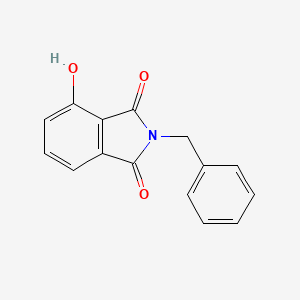

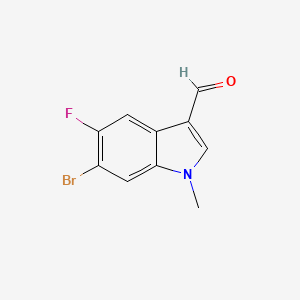

6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

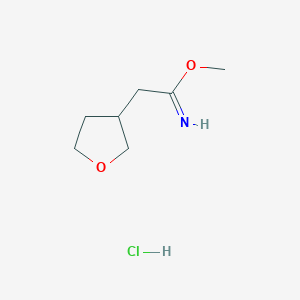

6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is a chemical compound with the CAS Number: 1227496-42-5 . It has a molecular weight of 242.05 . This compound is a derivative of the indole family, which are ideal precursors for the synthesis of active molecules . Indole derivatives are essential and efficient chemical precursors for generating biologically active structures .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in recent years . The Fischer indole synthesis is one method used, involving the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This results in a tricyclic indole .Molecular Structure Analysis

The InChI code for 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is 1S/C9H5BrFNO/c10-7-2-9-6 (1-8 (7)11)5 (4-13)3-12-9/h1-4,12H . This code provides a specific identifier for the molecular structure of the compound.科学的研究の応用

Crystal Structure Analysis and Molecular Interactions

6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde and its derivatives have been utilized in crystallography to understand intermolecular interactions and molecular structure. One study discussed the crystal structure, Hirshfeld surface, characterization, DFT, and thermal analysis of a derivative, highlighting the molecule's good thermal stability and the evaluation of atom-to-atom interactions through 2D fingerprint plots (Barakat et al., 2017).

Synthesis of Novel Compounds

This compound is also a key precursor in the synthesis of novel organic compounds. Its derivatives have been involved in various synthesis processes, creating new compounds with potential biological activities. For instance, a study synthesized indole-3-carbaldehyde semicarbazone derivatives and evaluated their antibacterial activities, showing significant inhibitory activities against certain bacteria (Carrasco et al., 2020).

Study of Molecular Properties and Biological Activity

The derivatives of 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde have been the subject of various studies to understand their molecular properties and potential biological activities. For instance, their effects on cell division in sea urchin eggs were studied to understand the molecular structure-activity relationship, revealing insights into the cytotoxicity of these compounds and their potential biological implications (Moubax et al., 2001).

Applications in Organic Synthesis

This compound and its derivatives are significant in organic synthesis. They have been used in various synthesis processes, such as in the synthesis of annulated gamma-carbolines and heteropolycycles, showcasing their versatility as precursors in the creation of complex organic molecules (Zhang & Larock, 2003).

作用機序

将来の方向性

Indole derivatives, including 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde, have potential for further exploration due to their role in the synthesis of biologically active structures . Their applications in multicomponent reactions offer access to complex molecules, making them a field that awaits further exploitation .

特性

IUPAC Name |

6-bromo-5-fluoro-1-methylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO/c1-13-4-6(5-14)7-2-9(12)8(11)3-10(7)13/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZHGZFMIJYJPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC(=C(C=C21)Br)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1381626.png)

![Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1381629.png)